molecular formula C9H12N4O3S B5797050 ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate

ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate

Cat. No. B5797050
M. Wt: 256.28 g/mol
InChI Key: RAVVPYXNVDLBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms. It has various substituents including an ethyl group, an amino group, a thio group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the various substituents attached at the specified positions. The exact structure would depend on the specific locations of these substituents on the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of the substituents and their positions on the pyrimidine ring. For example, the amino and thio groups might be expected to be nucleophilic, while the carboxylate group might be expected to be acidic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents and their positions on the pyrimidine ring. For example, the presence of the polar carboxylate group might increase the compound’s water solubility .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate:

Antimicrobial Agents

Ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .

Antiviral Applications

Research indicates that this compound can inhibit the replication of certain viruses. By interfering with viral RNA synthesis, it prevents the virus from multiplying within host cells. This makes it a promising candidate for developing antiviral drugs, particularly against RNA viruses .

Anticancer Properties

Studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells by activating specific cellular pathways. This selective toxicity towards cancer cells, while sparing normal cells, highlights its potential as a chemotherapeutic agent .

Enzyme Inhibition

Ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate acts as an inhibitor for certain enzymes involved in metabolic pathways. By binding to the active sites of these enzymes, it can modulate their activity, which is useful in studying metabolic disorders and developing enzyme-targeted therapies .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases. This makes it a potential candidate for treating conditions like Alzheimer’s and Parkinson’s diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a pyrimidine ring work by interfering with the synthesis of DNA or RNA .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, then future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl 4-amino-2-(2-amino-2-oxoethyl)sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-2-16-8(15)5-3-12-9(13-7(5)11)17-4-6(10)14/h3H,2,4H2,1H3,(H2,10,14)(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVPYXNVDLBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-[(carbamoylmethyl)sulfanyl]pyrimidine-5-carboxylate

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